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Protocol for Recombinant Human ADAMTS4 Expression and Purification

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Compound of Interest		
Compound Name:	Adamtsostatin 4	
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Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key zinc-dependent metalloproteinase involved in the degradation of cartilage extracellular matrix components, particularly aggrecan and versican.[1][2] Its activity is strongly implicated in the pathology of osteoarthritis and has also been linked to cancer progression and neurological conditions.[2][3][4] The availability of highly pure and active recombinant ADAMTS4 is crucial for structural studies, inhibitor screening, and investigating its physiological and pathological roles.

This document provides a detailed protocol for the expression of recombinant human ADAMTS4 in a mammalian cell system and its subsequent purification. It also includes a method for assessing its enzymatic activity.

Data Summary

The following table summarizes typical quantitative data for recombinant human ADAMTS4 produced using a mammalian expression system.

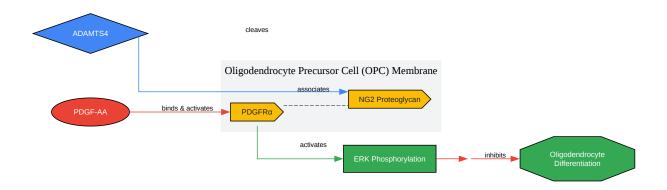


Parameter	Typical Value	Method of Determination	Reference
Expression System	HEK293 or CHO cells	N/A	[5]
Predicted Molecular Mass	~90 kDa (full-length precursor)	Sequence Analysis	[6][7]
Apparent Molecular Mass	53-68 kDa (processed, reducing SDS-PAGE)	SDS-PAGE / Western Blot	[8]
Purity	>90%	SDS-PAGE (Silver or Coomassie Stain)	
Specific Activity	>7 pmol/min/μg	Fluorogenic Peptide Substrate Assay	[9]
Endotoxin Level	<1.0 EU/μg	LAL Method	[9]

Signaling Pathway of ADAMTS4 in Oligodendrocyte Differentiation

ADAMTS4 plays a critical role in promoting the differentiation of oligodendrocyte precursor cells (OPCs). It achieves this by cleaving the NG2 proteoglycan on the cell surface. This cleavage reduces the binding of the growth factor PDGF-AA to its receptor, PDGFRα, thereby attenuating downstream signaling pathways (like ERK phosphorylation) that inhibit differentiation.[10]





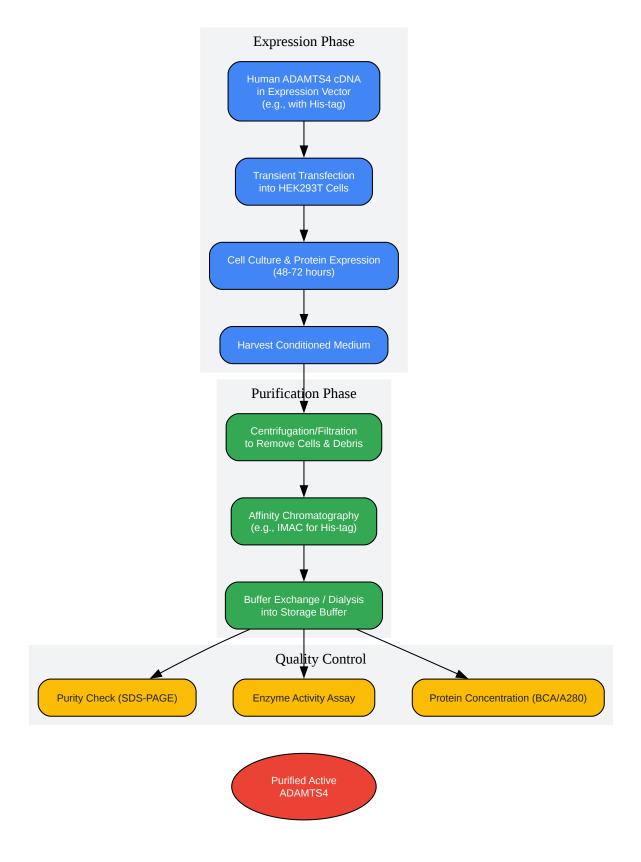
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Caption: ADAMTS4-mediated cleavage of NG2 attenuates PDGFR α signaling to promote differentiation.

Experimental Workflow

The overall process involves introducing the ADAMTS4 gene into mammalian cells, allowing the cells to secrete the protein into the culture medium, and then purifying the protein from the medium.





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Caption: Workflow for recombinant ADAMTS4 expression, purification, and quality control.



Experimental Protocols Expression of Recombinant Human ADAMTS4 in HEK293T Cells

This protocol describes the transient expression and secretion of C-terminally His-tagged ADAMTS4 into the culture medium.

Materials:

- HEK293T cells
- Expression vector containing full-length human ADAMTS4 cDNA with a C-terminal 10xHis tag
- High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Transfection reagent (e.g., PEI, Lipofectamine)
- Serum-free medium (e.g., Opti-MEM)
- T-175 flasks or multi-layer cell culture flasks

Methodology:

- Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seeding: Seed the cells into T-175 flasks at a density that will result in 70-80% confluency on the day of transfection.
- Transfection Complex Preparation:



- For each T-175 flask, dilute 30-40 µg of the ADAMTS4 expression vector into 1.5 mL of serum-free medium.
- In a separate tube, dilute the transfection reagent according to the manufacturer's instructions into 1.5 mL of serum-free medium.
- Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes.
- Transfection: Replace the culture medium in the flasks with fresh, pre-warmed DMEM with 10% FBS. Add the transfection complex dropwise to the cells.
- Expression: After 18-24 hours post-transfection, replace the medium with a low-serum (e.g., 2% FBS) or serum-free medium to simplify subsequent purification steps.
- Harvesting: Incubate the cells for an additional 48-72 hours. Collect the conditioned medium,
 which now contains the secreted recombinant ADAMTS4.
- Clarification: Centrifuge the collected medium at 3,000 x g for 20 minutes at 4°C to pellet any detached cells and large debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particles. The clarified, conditioned medium can be stored at -80°C or used immediately for purification.

Purification by Immobilized Metal Affinity Chromatography (IMAC)

This protocol purifies the His-tagged ADAMTS4 from the clarified conditioned medium.

Materials:

- Clarified conditioned medium containing His-tagged ADAMTS4
- IMAC resin (e.g., Ni-NTA or Cobalt resin)
- Chromatography column
- Binding/Wash Buffer: 50 mM HEPES, 300 mM NaCl, 10 mM Imidazole, pH 7.5



- Elution Buffer: 50 mM HEPES, 300 mM NaCl, 250 mM Imidazole, pH 7.5
- Storage Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 10% Glycerol, pH 7.5

Methodology:

- Column Preparation: Pack a chromatography column with the IMAC resin and equilibrate it with 5-10 column volumes (CVs) of Binding/Wash Buffer.
- Sample Loading: Load the clarified conditioned medium onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
- Washing: Wash the column with 10-15 CVs of Binding/Wash Buffer to remove nonspecifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- Elution: Elute the bound ADAMTS4 from the column using Elution Buffer. Collect fractions of 1-2 mL. Monitor the protein elution by measuring the A280 of the fractions.
- Purity Analysis: Analyze the collected fractions for the presence and purity of ADAMTS4
 using SDS-PAGE followed by Coomassie or silver staining. The expected band size for the
 processed, tagged protein is typically between 55-60 kDa.
- Pooling and Buffer Exchange: Pool the fractions containing the purest ADAMTS4. Perform buffer exchange into the final Storage Buffer using dialysis or a desalting column.
- Concentration and Storage: Concentrate the purified protein to the desired concentration using a centrifugal filter device. Aliquot the final protein and store at -80°C. Avoid repeated freeze-thaw cycles.[7][9]

ADAMTS4 Activity Assay

This assay measures the enzymatic activity of ADAMTS4 by monitoring the cleavage of a specific fluorogenic peptide substrate.[9]

Materials:

Purified recombinant human ADAMTS4



- Fluorogenic peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2)
- Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM CaCl₂, 0.05% Brij-35, pH 7.5
- 96-well black microplate
- Fluorescent plate reader

Methodology:

- Reagent Preparation:
 - Dilute the purified ADAMTS4 to a working concentration (e.g., 10 μg/mL) in Assay Buffer.
 - Dilute the substrate to a working concentration (e.g., 50 μM) in Assay Buffer.
- Assay Setup:
 - Add 50 μL of the diluted ADAMTS4 solution to wells of the 96-well plate.
 - \circ Prepare a substrate blank control containing 50 μL of Assay Buffer instead of the enzyme solution.
- Initiate Reaction: Start the enzymatic reaction by adding 50 μ L of the diluted substrate to all wells, bringing the final volume to 100 μ L.
- Measurement: Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
 Measure the increase in fluorescence in kinetic mode for 5-10 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 420 nm.[9]
- Data Analysis: Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the reaction curve. The specific activity can be determined by comparing this rate to a standard curve generated with a known amount of the fluorescent product.

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